
7-beta-D-Ribofuranosyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-beta-D-Ribofuranosyl-7H-purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound consists of a purine base linked to a ribose sugar, forming a structure that is integral to various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-D-Ribofuranosyl-7H-purine typically involves the oxidative cyclization of hydrazones. One common method employs N-bromosuccinimide (NBS) as a reagent to promote this cyclization . Another approach involves the use of diethyl azodicarboxylate (DEAD) or lead tetraacetate for the oxidative cyclization of aldehyde hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and development purposes.
化学反応の分析
Types of Reactions
7-beta-D-Ribofuranosyl-7H-purine undergoes various chemical reactions, including:
Oxidation: Promoted by reagents like NBS or DEAD.
Substitution: Involving nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidative Cyclization: NBS, DEAD, lead tetraacetate.
Substitution Reactions: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in biochemical and medicinal research.
科学的研究の応用
7-beta-D-Ribofuranosyl-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
作用機序
The mechanism of action of 7-beta-D-Ribofuranosyl-7H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a competitive inhibitor or alternative substrate for various enzymes, thereby affecting nucleic acid synthesis and function .
類似化合物との比較
Similar Compounds
7-beta-D-Ribofuranosyl-7H-1,2,4-triazolo[3,4-i]purine: Another nucleoside analog with similar properties.
Fluorinated Purines: Compounds with fluorine substitutions that exhibit unique biological activities.
Uniqueness
7-beta-D-Ribofuranosyl-7H-purine is unique due to its specific structure and the ability to undergo various chemical reactions, making it a versatile compound for research and development.
特性
CAS番号 |
2149-71-5 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-7-yloxolane-3,4-diol |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |
InChIキー |
TXDJXYCWUSYGSN-FDDDBJFASA-N |
異性体SMILES |
C1=C2C(=NC=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


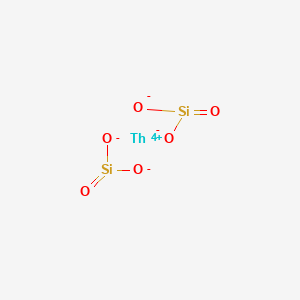


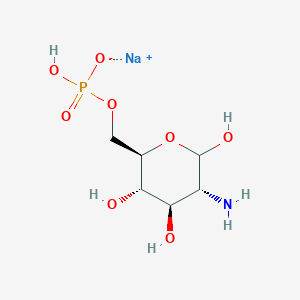
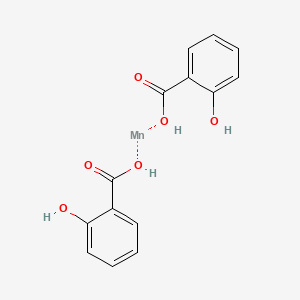

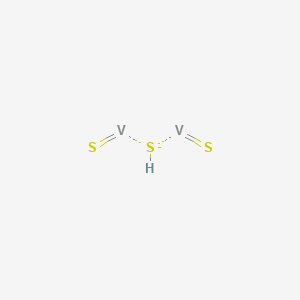
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
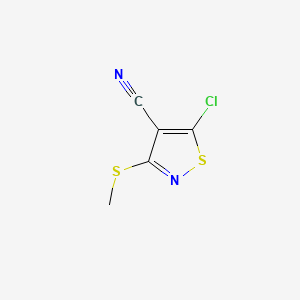
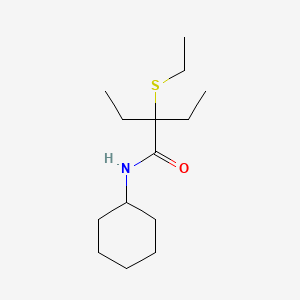
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)

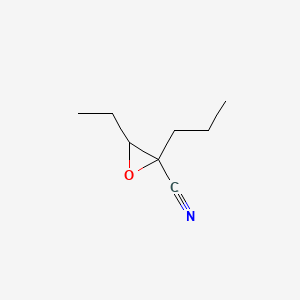
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
